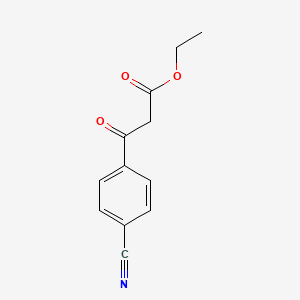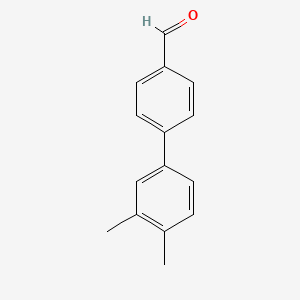
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BNO3 . It’s a subclass of organoborane compounds .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring, which is further bonded to a cyclopentylcarbamoyl group .
Chemical Reactions Analysis
Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions .
Physical And Chemical Properties Analysis
The average mass of “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid” is approximately 233.071 Da . Further physical and chemical properties are not available in the retrieved data.
Applications De Recherche Scientifique
Drug Design and Delivery Systems
Boron Neutron Capture Therapy (BNCT): This compound is considered for its potential as a boron-carrier in BNCT, a cancer treatment method that targets tumor cells with non-radioactive boron, which upon neutron irradiation, releases high-energy particles that destroy the cancer cells .
Diagnostic Agents
Biomarker Detection: The boronic acid moiety can interact with diols, such as those found in sugars, making it useful for the detection of biomarkers in various diseases, including diabetes, through the recognition and binding of specific saccharides .
Material Science
Smart Materials: The compound’s ability to form reversible covalent bonds with diols can be exploited in creating smart materials that respond to environmental stimuli, such as glucose-sensitive hydrogels for controlled drug release .
Analytical Chemistry
Chromatography: Its affinity for diols can be utilized in chromatographic methods to separate and purify compounds, especially in the context of complex biological samples where specific targeting is required .
Bioconjugation
Protein Modification: The boronic acid group can be used to modify proteins or peptides in a site-specific manner, which is valuable for studying protein function and interactions, as well as for developing therapeutic proteins .
Nanotechnology
ROS-Responsive Nanoparticles: The compound has been used to modify hyaluronic acid to create reactive oxygen species (ROS)-responsive nanoparticles for the treatment of inflammatory diseases like periodontitis. These nanoparticles can release encapsulated drugs, such as curcumin, in response to ROS, which are prevalent in inflammatory conditions .
Synthetic Chemistry
Catalysis: Phenylboronic acids are known to act as catalysts in various organic reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules .
Environmental Monitoring
Sensor Development: Due to its reactive nature with diols, this compound can be incorporated into sensors for monitoring environmental pollutants that contain diol groups, providing a means for rapid and sensitive detection .
Orientations Futures
Boronic acids, including “(4-(Cyclopentylcarbamoyl)phenyl)boronic acid”, have found utility in various fields including catalysis, materials science, biology, imaging, etc . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
Propriétés
IUPAC Name |
[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFATWKBZYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378405 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopentylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850568-15-9 | |
| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)


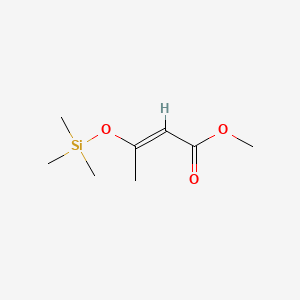
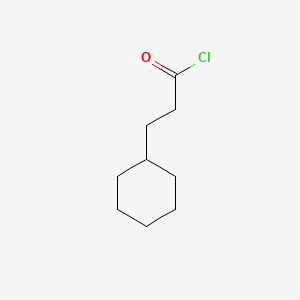
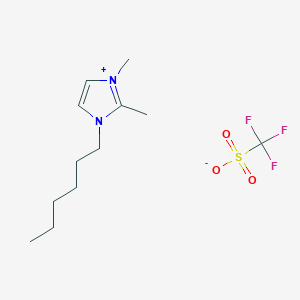
![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)




